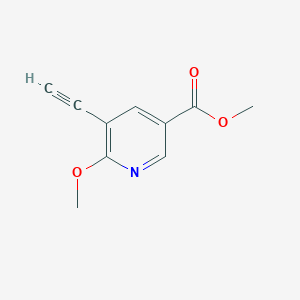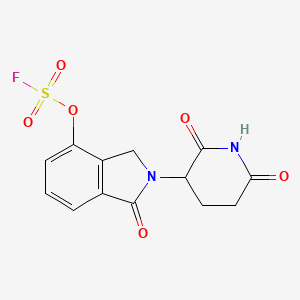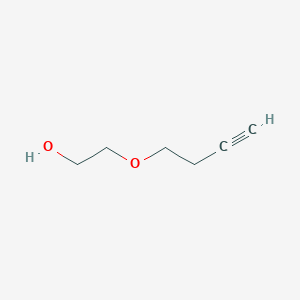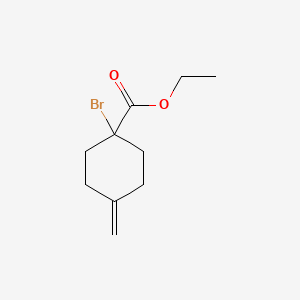![molecular formula C7H7F2NO3S2 B13454775 (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone is a versatile chemical compound with immense potential in scientific research. Its unique properties enable diverse applications, making it a promising candidate for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone typically involves the reaction of 4-fluorobenzene with fluorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool for studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)sulfonyl isocyanate
- (4-Fluorophenyl)imino sulfanone
- (4-Fluorophenyl)sulfonyl chloride
Uniqueness
(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone is unique due to its combination of fluorosulfonyl and imino functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7F2NO3S2 |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl fluoride |
InChI |
InChI=1S/C7H7F2NO3S2/c1-14(11,10-15(9,12)13)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
SCEYKDJMYLFPBG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NS(=O)(=O)F)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)




![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
